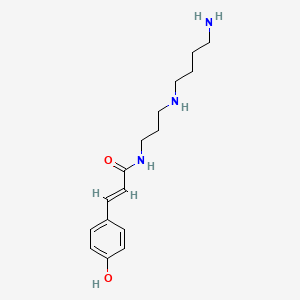
N8-Coumaroylspermidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N8-Coumaroylspermidine is a derivative of spermidine, a biogenic polyamine. It is formed by the conjugation of spermidine with coumaric acid, a hydroxycinnamic acid. This compound is found in various plants and has been studied for its potential biological activities, including antifungal and antidepressant effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N8-Coumaroylspermidine can be synthesized through a short and efficient synthetic route involving the suitably protected spermidine derivative. This derivative undergoes selective deprotection and monoacylation to form the desired compound . The reaction typically involves the use of protecting groups to ensure selective acylation at the N8 position of spermidine.
Industrial Production Methods
Industrial production methods for this compound often involve extraction from natural sources. For example, it can be isolated from safflower injection residues using high-performance liquid chromatography . This method allows for the efficient extraction and purification of the compound from plant materials.
Análisis De Reacciones Químicas
Types of Reactions
N8-Coumaroylspermidine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield reduced hydroxycinnamic acid derivatives .
Aplicaciones Científicas De Investigación
N8-Coumaroylspermidine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of hydroxycinnamic acid amides.
Biology: The compound has been studied for its role in plant defense mechanisms against pathogens.
Medicine: Research has shown that this compound exhibits antidepressant-like effects and can inhibit serotonin uptake
Industry: It is used in the development of natural fungicides and other plant protection products.
Mecanismo De Acción
The mechanism of action of N8-Coumaroylspermidine involves its interaction with various molecular targets and pathways. For instance, it has been found to inhibit the activity of serotonin transporters, leading to increased levels of serotonin in the brain . This action is believed to contribute to its antidepressant effects. Additionally, the compound can inhibit the activity of enzymes involved in polyamine biosynthesis, affecting cellular growth and development .
Comparación Con Compuestos Similares
N8-Coumaroylspermidine can be compared with other similar compounds, such as:
N1-Feruloylspermidine: Another hydroxycinnamic acid amide with similar biological activities.
Tri-p-coumaroylspermidine: A compound with three coumaroyl groups attached to spermidine, exhibiting potent antifungal activity.
Di-p-coumaroyl-caffeoylspermidine: A compound with both coumaroyl and caffeoyl groups, known for its antifungal properties.
This compound is unique due to its specific structure and the position of the coumaroyl group, which influences its biological activity and reactivity.
Propiedades
Fórmula molecular |
C16H25N3O2 |
|---|---|
Peso molecular |
291.39 g/mol |
Nombre IUPAC |
(E)-N-[3-(4-aminobutylamino)propyl]-3-(4-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H25N3O2/c17-10-1-2-11-18-12-3-13-19-16(21)9-6-14-4-7-15(20)8-5-14/h4-9,18,20H,1-3,10-13,17H2,(H,19,21)/b9-6+ |
Clave InChI |
JFDXPKACNXPZOQ-RMKNXTFCSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C(=O)NCCCNCCCCN)O |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)NCCCNCCCCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


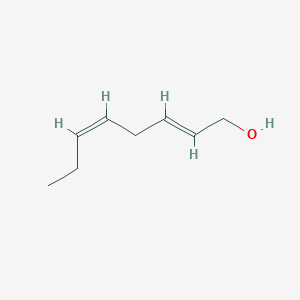


![ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13420074.png)
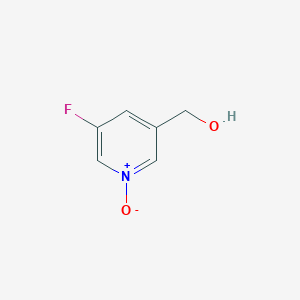
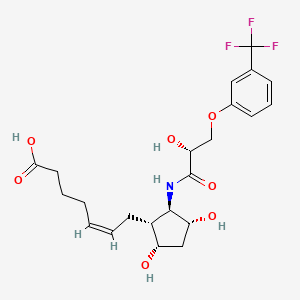
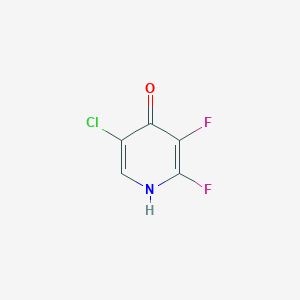
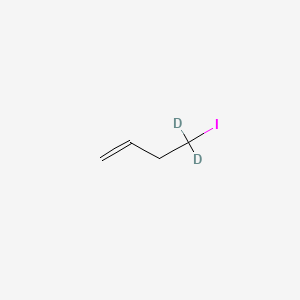
![Bz(-2)[Bz(-3)][Bz(-4)][Bz(-6)]Gal(b1-4)[Bz(-2)][Bz(-3)][Bz(-6)]aldehydo-Glc](/img/structure/B13420109.png)
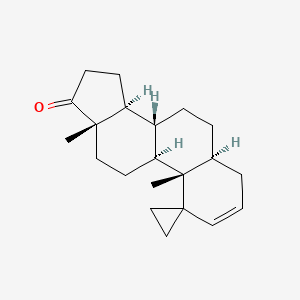
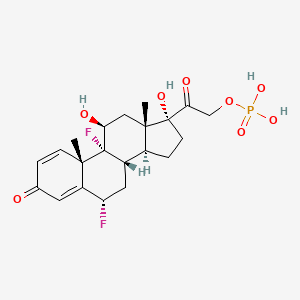
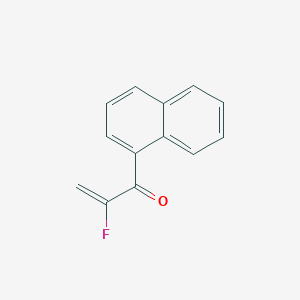
![2,6-Difluorobenzo[d]thiazole](/img/structure/B13420149.png)
![2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester](/img/structure/B13420153.png)
